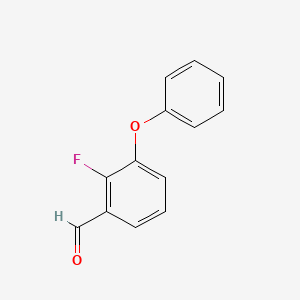

2-Fluoro-3-phenoxybenzaldehyde

Description

Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Chemistry

Fluorinated aromatic aldehydes are of significant interest in contemporary organic chemistry due to the profound impact of fluorine on molecular properties. The high electronegativity and small size of the fluorine atom can dramatically alter the acidity, basicity, lipophilicity, and metabolic stability of a molecule. beilstein-journals.orgrsc.org In the context of aromatic aldehydes, the presence of fluorine can influence the reactivity of the aldehyde group, making it more or less susceptible to nucleophilic attack, and can also direct the regioselectivity of further aromatic substitution reactions. researchgate.netrsc.org This fine-tuning of chemical properties is crucial in the design of new pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. rsc.org

Scope of Academic Inquiry into Phenoxybenzaldehyde Scaffolds

Academic inquiry into phenoxybenzaldehyde scaffolds, both fluorinated and non-fluorinated, is broad and multifaceted. Researchers have extensively explored their synthesis and their use as building blocks for more complex structures, including Schiff bases, chalcones, and heterocyclic compounds like pyrazoles. researchgate.netresearchgate.netnih.gov These derivatives have been investigated for a wide range of potential applications. For instance, some have been studied for their biological activities, while others have been incorporated into polymers and other materials to impart specific properties. chemimpex.comnbinno.com The versatility of the phenoxybenzaldehyde scaffold ensures its continued importance as a target for synthetic chemists and a platform for the discovery of new functional molecules.

Physicochemical and Spectroscopic Profile of 2-Fluoro-3-phenoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | chemimpex.comchemicalbook.comnbinno.comnih.gov |

| Molecular Weight | 216.21 g/mol | chemimpex.comchemicalbook.comnbinno.comnih.gov |

| Appearance | Colorless to light orange to yellow clear liquid | chemimpex.comtcichemicals.com |

| Boiling Point | 102°-104° C./0.1 mm Hg; 135 °C/2 mmHg | chemimpex.comchemicalbook.comprepchem.com |

| Density | 1.2091 g/mL at 25 °C; 1.23 g/cm³ | chemimpex.comchemicalbook.com |

| Refractive Index | n20/D 1.5830 | chemimpex.comchemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), acetone, and DMSO; insoluble in water. | nbinno.comnbinno.com |

| CAS Number | 68359-57-9 | chemimpex.comchemicalbook.comnbinno.comnih.gov |

Spectroscopic Data

The structural elucidation of this compound is corroborated by various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately δ 9.95 ppm. The aromatic protons will appear as a series of multiplets in the range of δ 6.95-7.85 ppm. Specifically, the proton at the 6-position (H-6) may appear as a doublet at δ 7.85 (J = 8.4 Hz), while the protons of the phenoxy group would likely be observed as a multiplet between δ 7.30 and 7.45 ppm. The protons at the 2 and 5 positions are also expected to show characteristic splitting patterns.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will feature a distinctive peak for the aldehyde carbon at approximately δ 191.2 ppm. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of around 245 Hz, appearing at approximately δ 162.3 ppm. The carbon attached to the phenoxy group (C-3) is expected around δ 156.8 ppm, with the remaining aromatic carbons appearing between δ 115.4 and 132.1 ppm.

FTIR (neat, cm⁻¹): The infrared spectrum provides key information about the functional groups present. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde. A medium intensity band around 1220 cm⁻¹ corresponds to the C-F stretch, and a strong band at approximately 1250 cm⁻¹ is indicative of the C-O-C ether linkage. Aromatic C=C stretching vibrations are typically observed in the region of 1580-1605 cm⁻¹.

Mass Spectrometry (EI-MS, m/z): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 216.1, corresponding to the molecular weight of the compound. Common fragment ions may include those resulting from the loss of a fluorine atom (M⁺ - F) at m/z 197.1 and the phenoxy cation (C₆H₅O⁺) at m/z 105.1.

Synthesis and Reactivity

Established Synthetic Methodologies

One common method for the synthesis of this compound involves the hydrolysis of its acetal (B89532) precursor, 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane. chemicalbook.com This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, in a solvent mixture like ethanol and water. chemicalbook.comprepchem.com The reaction proceeds at room temperature, and after removal of the ethanol, the product can be extracted with a solvent like toluene (B28343) and purified by vacuum distillation, affording the desired aldehyde in high yield. chemicalbook.comprepchem.com An industrial-scale synthesis involves reacting 4-fluoro-3-phenoxybenzyl bromide with hexamethylenetetramine, followed by treatment with acid. nbinno.com Another route starts from 3-bromo-4-fluorobenzaldehyde, which is first converted to its acetal, then reacted with a phenolate (B1203915) in the presence of a copper catalyst, followed by hydrolysis of the resulting phenoxy acetal. google.comjustia.com

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the aldehyde group, the fluorine atom, and the phenoxy group. The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.

Applications in Organic Synthesis

Precursor for Chalcone (B49325) Synthesis

This compound serves as a key starting material in the Claisen-Schmidt condensation reaction to produce various chalcones. core.ac.ukchristuniversity.in In a typical procedure, the aldehyde is reacted with a substituted acetophenone (B1666503) in ethanol in the presence of a base, such as aqueous sodium hydroxide (B78521), at room temperature. core.ac.uk The resulting chalcones, which are α,β-unsaturated ketones, are themselves valuable intermediates for the synthesis of other heterocyclic compounds. core.ac.ukchristuniversity.in The reaction conditions can be mild, and the products are often obtained in good yields. acgpubs.orgjst.go.jp

Intermediate in Pyrazole (B372694) Synthesis

The chalcones derived from this compound can be further utilized to synthesize pyrazoline and pyrazole derivatives. core.ac.ukchristuniversity.in For example, treatment of the chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of the corresponding pyrazoline. core.ac.ukchristuniversity.in These pyrazolines can then be oxidized to pyrazoles. organic-chemistry.org Another approach involves the reaction of the chalcone with 2,4-dinitrophenylhydrazine (B122626) in an acidic medium to yield pyrazoline derivatives. pkheartjournal.com Pyrazoles are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry. nih.govepo.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-phenoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNRDKOTFCNFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluorophenoxybenzaldehyde Compounds and Analogues

Established Synthetic Routes to Substituted Fluorophenoxybenzaldehydes

Acid-Catalyzed Hydrolysis of Acetal (B89532) Derivatives

A prevalent and efficient method for the synthesis of 4-fluoro-3-phenoxybenzaldehyde (B1330021) involves the acid-catalyzed hydrolysis of its acetal derivatives. This deprotection step is fundamental in liberating the aldehyde functional group, which is often protected as an acetal during preceding synthetic transformations to prevent unwanted side reactions. chemistrysteps.comlibretexts.org

The reaction is typically carried out using a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or an organic acid like p-toluenesulfonic acid, in a solvent system containing water, such as ethanol (B145695)/water mixtures or toluene (B28343). youtube.com The process can be conducted at temperatures ranging from room temperature to over 100°C. For instance, the hydrolysis of 4-fluoro-3-phenoxybenzaldehyde ethylene (B1197577) acetal with concentrated hydrochloric acid in an ethanol and water solution at room temperature for three hours, followed by extraction with toluene, yields 4-fluoro-3-phenoxybenzaldehyde. chemicalbook.com This particular method has been reported to achieve a high yield of 91%. chemicalbook.com

The general mechanism for acid-catalyzed acetal hydrolysis begins with the protonation of one of the oxygen atoms of the acetal by the acid catalyst. youtube.com This protonation converts the alkoxy group into a good leaving group, which then departs. The resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation steps lead to the formation of a hemiacetal intermediate. youtube.com The process repeats with the protonation of the second alkoxy group, its departure, and attack by water, ultimately yielding the final aldehyde or ketone and two equivalents of the corresponding alcohol. chemistrysteps.comyoutube.com

Reaction of Substituted Benzaldehydes with Fluorinating Agents

The direct fluorination of substituted benzaldehydes presents a pathway to fluorophenoxybenzaldehydes. This approach involves the use of specialized fluorinating agents to introduce a fluorine atom onto the aromatic ring. A variety of N-F fluorinating agents have been developed for such transformations. beilstein-journals.org

For example, the fluorination of anisole, a related phenoxy compound, can be achieved with N-F reagents, and the reaction can be promoted by additives like triflic acid. beilstein-journals.org The choice of fluorinating agent is critical, as is the substrate's susceptibility to the reaction conditions. Some substituted benzaldehydes may be incompatible with certain fluorinating agents; for instance, nitro-substituted and hydroxy-substituted benzaldehydes can be problematic due to competing reactions or oxidation. chemrxiv.org

Recent advancements have explored photochemical methods for the fluorination of C-H bonds in aromatic carbonyl compounds, which can offer high selectivity. chemrxiv.org These reactions may proceed with zero-order kinetics, indicating that the light flux is the limiting factor. chemrxiv.org The mechanism can involve the fluorinating agent in the initiation step, where an excited state of the carbonyl compound interacts with the fluorinating agent. chemrxiv.org

Industrial Preparative Methods Utilizing Halogenated Benzyl (B1604629) Precursors

On an industrial scale, the synthesis of 4-fluoro-3-phenoxybenzaldehyde often employs halogenated benzyl precursors. One established method is the Sommelet reaction, where a 4-fluoro-3-phenoxybenzyl bromide is reacted with hexamethylenetetramine. googleapis.com The resulting salt is then heated with acid to hydrolyze it to the final aldehyde product. googleapis.com This method has been reported to provide a yield of 86.8%.

An alternative industrial route starts with the bromination of 4-fluorobenzaldehyde (B137897) to produce 3-bromo-4-fluorobenzaldehyde. googleapis.com This intermediate can then be subjected to a series of reactions to yield 4-fluoro-3-phenoxybenzaldehyde. However, this synthesis has been noted for unsatisfactory yields in the past. googleapis.com

Advanced Synthetic Strategies for Derivatization

Multistep Synthesis from Related Phenol (B47542) and Fluorobenzaldehyde Derivatives

The synthesis of fluorophenoxybenzaldehydes can be achieved through a multistep process involving the coupling of a phenol with a fluorobenzaldehyde derivative. This is a common strategy for constructing the diaryl ether linkage. The Ullmann condensation or nucleophilic aromatic substitution (SɴAr) reactions are frequently employed for this purpose. researchgate.net

The SɴAr reaction between a phenol and an activated aryl halide, such as a fluorobenzaldehyde, is a key step. researchgate.net For instance, the reaction of a phenol with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding phenoxybenzaldehyde. Microwave-assisted synthesis has been shown to improve the efficiency of these reactions, often leading to good yields. researchgate.net

A specific example involves the preparation of 4-fluoro-3-phenoxybenzaldehyde from 3-bromo-4-fluorobenzaldehyde. The process includes the acetalization of the bromo-aldehyde, followed by condensation with potassium phenolate (B1203915), and subsequent hydrolysis of the acetal to give the final product. googleapis.com

Formation of Schiff Bases via Condensation with Aromatic Amines

The aldehyde functionality of 2-Fluoro-3-phenoxybenzaldehyde and its analogues allows for further derivatization, most notably through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation reaction between an aldehyde or ketone and a primary amine. ijcrcps.comscholarsresearchlibrary.comresearchgate.net

The synthesis of Schiff bases from 4-fluoro-3-phenoxybenzaldehyde is typically achieved by refluxing equimolar amounts of the aldehyde and a substituted aromatic amine in a solvent like ethanol, often with a few drops of glacial acetic acid as a catalyst. ijcrcps.comscholarsresearchlibrary.com The reaction progress can be monitored by thin-layer chromatography (TLC). ijcrcps.comscholarsresearchlibrary.com Upon completion, the product is often precipitated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization from ethanol. ijcrcps.comscholarsresearchlibrary.com

These Schiff bases are valuable intermediates in the synthesis of other bioactive molecules and are also studied for their own biological activities. ijcrcps.comscholarsresearchlibrary.com The formation of the azomethine group (-C=N-) is a key feature of these compounds and is essential for their chemical and biological properties. scholarsresearchlibrary.com The characterization of these Schiff bases is typically done using spectroscopic methods such as IR and NMR. ijcrcps.com

Data Tables

Table 1: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde via Acetal Hydrolysis

| Precursor | Catalyst | Solvent System | Temperature | Yield | Reference |

| 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal | Concentrated Hydrochloric Acid | Ethanol/Water/Toluene | Room Temperature | 91% | chemicalbook.com |

| 4-Fluoro-3-phenoxybenzaldehyde acetal derivatives | HCl, H₂SO₄, or p-toluenesulfonic acid | Ethanol/water mixtures or toluene | Room temperature to 102°C | 85-91% |

Table 2: Synthesis of Schiff Bases from 4-Fluoro-3-phenoxybenzaldehyde

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Product Type | Reference |

| 4-Fluoro-3-phenoxybenzaldehyde | Substituted aromatic amine | Ethanol | Glacial Acetic Acid | Reflux 5-6 hours | Schiff Base | ijcrcps.comscholarsresearchlibrary.com |

| 4-Phenoxybenzaldehyde | Primary amines (e.g., 2-amino-triazole derivatives) | Not specified | Not specified | Not specified | Schiff Base Ligand |

List of Chemical Compounds

| Chemical Name |

| This compound |

| 4-Fluoro-3-phenoxybenzaldehyde |

| 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal |

| Hydrochloric acid |

| Toluene |

| Sulfuric acid |

| p-toluenesulfonic acid |

| Ethanol |

| Anisole |

| Triflic acid |

| 4-fluoro-3-phenoxybenzyl bromide |

| Hexamethylenetetramine |

| 3-bromo-4-fluorobenzaldehyde |

| 4-fluorobenzaldehyde |

| Phenol |

| Potassium carbonate |

| Dimethyl sulfoxide |

| Potassium phenolate |

| Substituted aromatic amine |

| Glacial acetic acid |

| 2-amino-triazole |

| 4-Phenoxybenzaldehyde |

Chalcone (B49325) Synthesis through Condensation with Substituted Ketones

The synthesis of chalcones, which are α,β-unsaturated ketones, is a cornerstone of organic synthesis, often achieved through the Claisen-Schmidt condensation. wikipedia.orgpraxilabs.commiracosta.edu This reaction involves the base-catalyzed condensation between an aldehyde (lacking an α-hydrogen) and a ketone. wikipedia.org Research has demonstrated the synthesis of novel chalcones utilizing 4-fluoro-3-phenoxybenzaldehyde, an isomer of the title compound, which serves as a relevant analogue for this reaction. core.ac.ukresearchgate.net

In a typical procedure, 4-fluoro-3-phenoxybenzaldehyde is reacted with various substituted acetophenones in ethanol. core.ac.uk The reaction is catalyzed by a base, such as a 30% aqueous sodium hydroxide (B78521) solution, and is stirred at room temperature to facilitate the condensation and subsequent dehydration, yielding the chalcone product. core.ac.uk The progress of the reaction can be monitored by thin-layer chromatography (TLC). core.ac.uk Upon completion, the solid chalcone crystals can be isolated by filtration, washed, and purified. core.ac.uk The use of different substituted ketones allows for the generation of a diverse library of chalcone derivatives. researchgate.net

Table 1: Examples of Chalcones Synthesized from 4-Fluoro-3-phenoxybenzaldehyde and Substituted Ketones core.ac.uk

| Starting Ketone (Substituted Acetophenone) | Resulting Chalcone Product |

| 4-methoxyacetophenone | 1-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one |

| 4-methylacetophenone | 1-(4-methylphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one |

| 4-chloroacetophenone | 1-(4-chlorophenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one |

| 4-hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one |

Pyrazoline Formation from Chalcone Intermediates

The chalcones synthesized in the previous step serve as versatile intermediates for the construction of heterocyclic compounds, such as pyrazolines. dergipark.org.trderpharmachemica.com Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known to possess a range of biological activities. researchgate.net

The formation of pyrazolines from chalcones is typically achieved through a cyclization reaction with hydrazine (B178648) hydrate (B1144303). core.ac.ukresearchgate.net In a representative synthesis, a chalcone derivative derived from 4-fluoro-3-phenoxybenzaldehyde is refluxed with hydrazine hydrate in a solvent like ethanol. core.ac.ukmdpi.com The reaction may also be carried out in the presence of a base like sodium hydroxide or an acid like glacial acetic acid to facilitate the intramolecular Michael addition reaction that leads to the pyrazoline ring. core.ac.ukdergipark.org.tr The resulting pyrazoline products can be isolated by filtration and purified. core.ac.uk The characterization of these newly synthesized compounds is confirmed using techniques such as NMR and mass spectrometry. core.ac.ukresearchgate.net

Table 2: Pyrazoline Derivatives from Chalcone Intermediates core.ac.uk

| Starting Chalcone | Resulting Pyrazoline Product |

| 1-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one | 5-(4-fluoro-3-phenoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 1-(4-methylphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one | 5-(4-fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |

| 1-(4-chlorophenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one | 3-(4-chlorophenyl)-5-(4-fluoro-3-phenoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 1-(4-hydroxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one | 4-(5-(4-fluoro-3-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |

Catalytic Cyanohydrin Formation (Relevant for similar benzaldehydes)

The catalytic addition of cyanide to aldehydes to form cyanohydrins is a powerful carbon-carbon bond-forming reaction in organic synthesis. diva-portal.orgresearchgate.net The resulting cyanohydrins are valuable synthetic intermediates that can be converted into a variety of other functional groups, including α-hydroxy amides and β-amino alcohols. researchgate.net While specific studies on this compound are not detailed, the methods applied to other substituted benzaldehydes are highly relevant.

Asymmetric cyanohydrin synthesis has been a significant area of research, with various catalysts developed to control the stereochemistry of the product. Early methods utilized synthetic cyclic dipeptides, such as cyclo(L-phenylalanyl-L-histidine), to catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde (B42025), achieving high optical yields. rsc.org Optically active polymers, like poly-s-isobutyl-ethylenimine, have also been employed as catalysts for the asymmetric synthesis of benzaldehyde cyanohydrin. oup.comoup.com The conformation of such polymer catalysts can significantly influence the stereochemical outcome of the reaction. oup.comoup.com

Other approaches involve the use of Lewis acids. Chiral titanium-salen complexes, for instance, have been used to catalyze the addition of acyl cyanides to aldehydes, yielding O-acylated cyanohydrins with high enantioselectivity. diva-portal.org The reaction of a substituted benzaldehyde with sodium cyanide can also be facilitated by reagents like acetic acid or by conducting the reaction under a CO2 atmosphere, which can shift the reaction equilibrium toward the cyanohydrin product. researchgate.netgoogle.com

Incorporation into Dynamic Combinatorial Libraries

Dynamic combinatorial chemistry (DCC) has emerged as a powerful tool for the discovery of new molecular receptors and ligands. uni-muenchen.deresearchgate.net This strategy utilizes reversible reactions to generate a library of interconverting compounds, known as a dynamic combinatorial library (DCL). uni-muenchen.denih.gov In the presence of a biological target (like a protein), the equilibrium of the library can shift to amplify the formation of the constituent that binds most strongly to the target. uni-muenchen.de

The aldehyde functional group is particularly useful in DCC as it can participate in reversible reactions, such as the formation of imines with amines or acylhydrazones with hydrazides. nih.gov Research has shown that 4-fluoro-3-phenoxybenzaldehyde, a structural analogue of the title compound, can be successfully incorporated as a building block into a DCL. acs.org In one study, this aldehyde was used to probe for ligand binding and fragment extension by forming a reversible imine bond with an aromatic amine. The formation of the library components was monitored using NMR spectroscopy, demonstrating that ligands containing both the phenoxybenzaldehyde moiety and the amine functionality had significantly higher amplification factors in the presence of the target protein, β-catenin. acs.org This highlights the utility of the fluorophenoxybenzaldehyde scaffold in fragment-based drug design using dynamic combinatorial approaches. acs.org

Reactivity and Mechanistic Investigations of Fluorophenoxybenzaldehyde Systems

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl carbon that is electrophilic in nature, making it susceptible to attack by nucleophiles. The reactivity of this group in 2-Fluoro-3-phenoxybenzaldehyde is modulated by the substituents on the aromatic ring.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring and, consequently, from the aldehyde group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. libretexts.org As a result, this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated analog, 3-phenoxybenzaldehyde (B142659). libretexts.orgrsc.org

Computational studies, such as those using Density Functional Theory (DFT), can quantify this increased electrophilicity. The enhanced reactivity due to fluorine substitution has been observed in various reactions, including nucleophilic additions and condensations. rsc.orgresearchgate.net While the electron-withdrawing nature of fluorine generally increases the reactivity of the carbonyl group, some studies on α-fluoro ketones have shown slightly lower reactivity compared to their chloro and bromo analogs, suggesting that conformational effects can also play a role. beilstein-journals.org

A classic example of nucleophilic addition to an aldehyde is the formation of a cyanohydrin, which involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. Given the enhanced electrophilicity of the carbonyl carbon in this compound, it readily undergoes this reaction to form 2-(2-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile.

This reaction is of significant industrial importance as cyanohydrins are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals. vulcanchem.comgoogle.com For instance, (R)-4-fluoro-3-phenoxybenzaldehyde cyanohydrin is a key intermediate in the synthesis of the pyrethroid insecticide, flumethrin (B136387). vulcanchem.com The formation of cyanohydrins can be catalyzed by bases or enzymes (oxynitrilases), with the latter often employed to achieve high enantioselectivity. d-nb.infogoogle.com The stability of the resulting cyanohydrin is crucial, and studies have been conducted on stabilizing agents to prevent its decomposition back to the aldehyde and cyanide. google.com

Table 1: Nucleophilic Addition to Fluorinated Benzaldehydes

| Nucleophile | Product | Reaction Conditions | Significance |

|---|

Condensation and Imine Bond Formation Chemistry

The aldehyde group of this compound is a versatile functional handle for constructing larger molecules through condensation reactions, most notably the formation of Schiff bases (imines) and chalcones.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. scholarsresearchlibrary.com The reaction of this compound with primary amines yields the corresponding N-(2-fluoro-3-phenoxybenzylidene)amines.

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The enhanced electrophilicity of the aldehyde due to the fluorine substituent facilitates the initial nucleophilic attack. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid. scholarsresearchlibrary.comijcrcps.com The resulting Schiff bases are stable compounds with applications in coordination chemistry and as intermediates in the synthesis of biologically active molecules. scholarsresearchlibrary.com

Table 2: Synthesis of Schiff Bases from 4-Fluoro-3-phenoxybenzaldehyde (B1330021)

| Reactant Amine | Product Schiff Base | Reaction Conditions | Reference |

|---|

Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and other biologically active compounds. saudijournals.com They are typically synthesized via the Claisen-Schmidt condensation, an aldol-type reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. saudijournals.commdpi.com

This compound can react with various acetophenones to produce a range of fluorinated chalcones. The base-catalyzed Claisen-Schmidt condensation is a common method, often using potassium hydroxide (B78521) in ethanol. acgpubs.orgnih.gov The choice of solvent can be critical; for instance, using tetrahydrofuran (B95107) (THF) instead of methanol (B129727) can prevent undesired side reactions like nucleophilic aromatic substitution, especially with di- and tri-fluorinated benzaldehydes. acgpubs.org The resulting chalcones are valuable scaffolds in medicinal chemistry. orientjchem.org

Table 3: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Benzaldehyde Reactant | Acetophenone Reactant | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Fluorine-substituted benzaldehydes | 2′,4′,6′-Trimethoxyacetophenone | KOH/MeOH or THF | Fluorine- and methoxy-substituted chalcones | acgpubs.org |

| Substituted benzaldehydes | Fluoro-methyl-amino-acetophenone (FMAA) | NaOH/Ethanol | Fluorinated chalcones | orientjchem.org |

Redox Chemistry

The aldehyde group in this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of this compound to 2-fluoro-3-phenoxybenzoic acid can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com This transformation is a key step in the metabolic pathway of certain pyrethroid insecticides, where the corresponding aldehyde is an intermediate. fao.org

Conversely, the reduction of the aldehyde to 2-fluoro-3-phenoxybenzyl alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). These redox reactions provide pathways to other important classes of compounds, further highlighting the synthetic utility of this compound.

Table 4: Redox Reactions of Analogous Aldehydes

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ | 4-fluoro-3-phenoxybenzoic acid |

Oxidation Pathways to Carboxylic Acids

The aldehyde functional group is readily susceptible to oxidation, providing a direct route to the corresponding carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives. For fluorophenoxybenzaldehydes, strong oxidizing agents are typically employed.

Detailed research on the isomer, 4-fluoro-3-phenoxybenzaldehyde, demonstrates a common and effective oxidation pathway using potassium permanganate (KMnO₄). niscpr.res.in This reaction successfully converts the aldehyde to 4-fluoro-3-phenoxybenzoic acid. niscpr.res.in This process is a standard method for oxidizing benzylic positions that contain at least one proton. ambeed.com While specific studies on this compound are less common, the chemical principles are directly analogous. The expected reaction would proceed as follows:

Reaction Scheme: Oxidation of this compound

This compound + KMnO₄ → 2-Fluoro-3-phenoxybenzoic acid

In a related industrial process, 3-phenoxybenzaldehyde is synthesized from 3-phenoxybenzoic acid, which itself is generated via the catalytic oxidation of 3-phenoxytoluene, highlighting the industrial relevance of this oxidation state. lookchem.comchemicalbook.com The oxidation of the aldehyde is also a key step in the metabolism of certain pyrethroid insecticides like flumethrin, where 4-fluoro-3-phenoxybenzaldehyde is an intermediate that gets oxidized in vivo to 4-fluoro-3-phenoxybenzoic acid. fao.orgfao.org

Table 1: Representative Oxidation Conditions for Phenoxybenzaldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

| 4-Fluoro-3-phenoxybenzaldehyde | Potassium Permanganate (KMnO₄) | 4-Fluoro-3-phenoxybenzoic acid | niscpr.res.in |

| 3-Phenoxytoluene | Catalytic Oxidation (e.g., air) | 3-Phenoxybenzoic acid | chemicalbook.comacs.org |

| Alkyl Groups (general) | Hot Potassium Permanganate (KMnO₄) | Carboxylic Acid | ambeed.com |

Reduction Pathways to Corresponding Alcohols

The reduction of the aldehyde group in fluorophenoxybenzaldehydes to a primary alcohol is another cornerstone reaction, yielding key intermediates for further synthesis. This transformation is typically achieved using metal hydride reagents.

A specific, high-yield synthesis has been documented for the reduction of 4-fluoro-3-phenoxybenzaldehyde to 4-fluoro-3-phenoxyphenylmethanol. prepchem.com The procedure involves the dropwise addition of the aldehyde to a slurry of lithium aluminum hydride (LiAlH₄) in diethyl ether, followed by refluxing. This method yields the corresponding alcohol in significant quantities (a 0.1 mole scale reaction produced 19.5 grams). prepchem.com Given the similar electronic and steric environment, this protocol is directly applicable to this compound.

Reaction Scheme: Reduction of this compound

This compound + LiAlH₄ → (2-Fluoro-3-phenoxyphenyl)methanol

Alternative reducing agents, such as sodium borohydride (NaBH₄), are also effective for this type of transformation and may offer milder reaction conditions. The resulting benzyl (B1604629) alcohols are valuable precursors; for instance, 3-phenoxyphenyl methanol is an intermediate in some synthetic routes to 3-phenoxybenzaldehyde itself. lookchem.comchemicalbook.com

Table 2: Documented Reduction of 4-Fluoro-3-phenoxybenzaldehyde

| Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux for 1 hour | 4-Fluoro-3-phenoxyphenylmethanol | ~89% | prepchem.com |

Cyclization Reactions of Derived Intermediates

Intermediates derived from this compound, particularly those involving the aldehyde's carbonyl carbon, are substrates for powerful cyclization reactions that build complex heterocyclic scaffolds.

The reaction of aldehydes with hydrazine (B178648) derivatives to form hydrazones is a gateway to various heterocyclic systems. Research on 4-fluoro-3-phenoxybenzaldehyde has shown its utility in synthesizing 1,3,4-oxadiazole (B1194373) derivatives. niscpr.res.in In this multi-step synthesis, the aldehyde is first oxidized to the carboxylic acid, which is then converted to an acid hydrazide. This key intermediate, upon reaction with various aryl acid chlorides in the presence of phosphorus oxychloride (POCl₃), undergoes cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. niscpr.res.in

Another relevant cyclization involves the formation of pyrazolines. pkheartjournal.com In a typical synthesis, 4-fluoro-3-phenoxybenzaldehyde is first reacted with an acetophenone to form a chalcone. This α,β-unsaturated ketone intermediate then undergoes a cyclocondensation reaction with a substituted hydrazine, such as 2,4-dinitrophenylhydrazine (B122626), in refluxing ethanol to yield a highly substituted pyrazoline ring system. pkheartjournal.com These hydrazone-mediated cyclizations are robust methods for creating five-membered heterocycles from aldehyde precursors. ijcrt.orgacs.org

While not a direct reaction of the aldehyde, the phenoxy moiety is a key structural component in systems designed for advanced C(sp³)–H activation and cyclization. Studies on 2-(2-vinyl)phenoxy-tert-anilines, which feature a similar phenoxy ether linkage, provide significant mechanistic insights. nih.govaminer.org These reactions are typically triggered by a [1,n]-hydride transfer, a process that has been thoroughly investigated for synthesizing tetrahydroquinolines. nih.govacs.org

In these systems, thermal conditions can promote an internal redox reaction where a hydride from an N-alkyl group is transferred to the vinyl group, initiating a cyclization cascade. nih.govrsc.org This C(sp³)–H functionalization allows for the formation of complex, medium-to-large-sized rings, such as 7- to 9-membered oxazonines, which would be challenging to synthesize via conventional methods. nih.govrsc.orgresearchgate.net The research highlights the ability of the phenoxy-aniline framework to facilitate intramolecular C-C bond formation, sometimes leading to unique dimeric structures in addition to the expected cyclized products. nih.govaminer.org

Insights from Reaction Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and mechanisms. While kinetic data for this compound itself is not widely published, studies on its derivatives offer valuable insights.

A kinetic investigation of the thermal decomposition of a pyrazoline synthesized from 4-fluoro-3-phenoxybenzaldehyde was conducted using thermogravimetric analysis (TGA/DTG). pkheartjournal.com The study employed isoconversional methods (Friedman, FWO, KAS) to determine the kinetic parameters of the decomposition process. The invariant activation energy (Eₐ) was determined to be approximately 41-50 kJ mol⁻¹, with a positive free energy change indicating a non-spontaneous decomposition process. pkheartjournal.com Such studies are crucial for understanding the thermal stability of complex molecules derived from the parent aldehyde.

Table 3: Kinetic Parameters for Thermal Decomposition of a Pyrazoline Derived from 4-Fluoro-3-phenoxybenzaldehyde

| Kinetic Method | Activation Energy (Eₐ) (kJ mol⁻¹) | Log A (min⁻¹) | Reference |

| Friedman (Isoconversional) | 41.37 ± 7.02 | - | pkheartjournal.com |

| KAS (Isoconversional) | 42.61 ± 5.39 | - | pkheartjournal.com |

| FWO (Isoconversional) | 50.29 ± 5.70 | - | pkheartjournal.com |

| AKM (Invariant) | 48.97 ± 1.63 | 6.29 ± 0.34 | pkheartjournal.com |

Advanced Spectroscopic Characterization and Analytical Methodologies

Comprehensive Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 2-Fluoro-3-phenoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the aldehyde proton appears as a distinct singlet at approximately 9.95 ppm. The aromatic protons of the phenoxy group typically resonate as a multiplet between 7.30 and 7.45 ppm. The protons on the fluorinated benzene (B151609) ring show characteristic splitting patterns due to coupling with the fluorine atom. For instance, the proton at position 6 (H-6) may appear as a doublet around 7.85 ppm, while the proton at position 5 (H-5) could be a doublet around 7.15 ppm, and the proton at position 2 (H-2) may present as a doublet of doublets around 6.95 ppm. The coupling between the fluorine atom and adjacent protons provides crucial information for assigning the substitution pattern on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The aldehydic carbon is readily identified by its characteristic downfield shift to around 191.2 ppm. The carbon atom attached to the fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz, resulting in a signal around 162.3 ppm. The carbon atom bonded to the phenoxy group (C-3) appears at about 156.8 ppm. The remaining aromatic carbons resonate in the range of 115.4 to 132.1 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.95 | Singlet | Aldehyde proton |

| ¹H | ~7.85 | Doublet | Aromatic proton (H-6) |

| ¹H | ~7.30-7.45 | Multiplet | Phenoxy protons |

| ¹H | ~7.15 | Doublet | Aromatic proton (H-5) |

| ¹H | ~6.95 | Doublet of Doublets | Aromatic proton (H-2) |

| ¹³C | ~191.2 | - | Aldehyde carbon (C=O) |

| ¹³C | ~162.3 | - | Aromatic carbon (C-F) |

| ¹³C | ~156.8 | - | Aromatic carbon (C-O) |

| ¹³C | ~115.4-132.1 | - | Remaining aromatic carbons |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to a strong band near 1250 cm⁻¹. The C-F stretching vibration is usually found in the region of 1220 cm⁻¹. Additionally, aromatic C=C stretching vibrations appear as medium intensity bands at approximately 1605 and 1580 cm⁻¹. Attenuated Total Reflectance (ATR) FT-IR is a common technique for obtaining the IR spectrum of this compound. nih.gov

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1700 | Strong |

| C-O-C Stretch (Ether) | ~1250 | Strong |

| C-F Stretch | ~1220 | Medium |

| Aromatic C=C Stretch | ~1605, 1580 | Medium |

Note: Wavenumbers are approximate.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (216.21 g/mol ). nih.gov Common fragmentation patterns include the loss of a fluorine atom, leading to a fragment ion at m/z 197, and the formation of a phenoxy cation (C₆H₅O⁺) at m/z 93. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition of the molecule. rsc.org Electrospray ionization (ESI) is a soft ionization technique often employed for this analysis. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions of the aromatic rings and the carbonyl group. The exact positions of the absorption maxima (λmax) can be influenced by the solvent and the electronic effects of the substituents. This technique can be utilized in kinetic studies, for example, to monitor reactions involving the aldehyde group.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity.

Gas chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds like this compound. google.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. A study on the determination of flumethrin (B136387) degradation products in honey utilized GC with an electron capture detector (GC-ECD) for the sensitive detection of 4-fluoro-3-phenoxybenzaldehyde (B1330021), achieving a detection limit of 1.0 ng/g. nih.gov This method demonstrates the utility of GC for trace-level analysis of this compound in complex matrices. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its related compounds. Its high resolution and sensitivity make it suitable for analyzing complex mixtures, such as reaction products or metabolites. Often coupled with mass spectrometry (LC/MS), this method provides robust analytical data.

Detailed research on the analysis of structurally similar compounds, such as 3-phenoxybenzoic acid (3-PBA) and its fluorinated analogues, offers a model for the HPLC analysis of this compound. nih.gov An analytical method for these compounds typically employs a reversed-phase column where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the two phases.

A typical analysis might involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a gradient system could start with a high percentage of an aqueous solvent (like water with a formic acid modifier to control pH) and gradually increase the percentage of an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov This process allows for the elution of a wide range of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light, or more definitively with a mass spectrometer, which provides mass-to-charge ratio information, confirming the identity of the compound. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Phenoxybenzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 Reversed-Phase | fao.org |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.govfao.org |

| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |

| Detection | Mass Spectrometry (MS) or UV | nih.gov |

| Gradient | Begin with 5% B, ramp to 100% B | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of chemical reactions. anveshanaindia.com It is particularly valuable in syntheses involving this compound, allowing chemists to track the consumption of starting materials and the formation of products over time. wisc.edu

In practice, a small sample of the reaction mixture is spotted onto a baseline drawn on a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃). wisc.edu Alongside the reaction mixture, spots of the starting materials and sometimes a co-spot (a mixture of starting material and the reaction mixture) are applied for comparison. mit.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), a solvent or mixture of solvents. wisc.edu Common eluents for compounds of this type include mixtures of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. rsc.org

As the eluent ascends the plate via capillary action, it moves the spotted compounds at different rates depending on their polarity and affinity for the stationary phase. wisc.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. rsc.org For example, in the synthesis of biscoumarin derivatives from 3-phenoxybenzaldehyde (B142659) (a close analog), TLC was used to determine the completion of the reaction. arabjchem.org

After development, the separated spots are visualized. Since this compound and many of its derivatives are UV-active due to their aromatic nature, they can be easily seen under a UV lamp. mit.edursc.org Alternatively, chemical staining agents like iodine can be used. rsc.org By comparing the spot corresponding to the reaction mixture with the starting material spot, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. wisc.edu

Table 2: Typical TLC System for Reaction Monitoring

| Component | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel (GF 254) on glass or aluminum plates | wisc.edursc.org |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture (e.g., 2:1 or other ratios) | rsc.org |

| Application | Spotting starting material and reaction mixture on a baseline | mit.edu |

| Development | In a closed chamber until the solvent front is near the top | sigmaaldrich.com |

| Visualization | UV light (254 nm) or Iodine (I₂) staining | rsc.org |

X-ray Crystallography for Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction of Derivatives

While a crystal structure for this compound itself is not prominently available, extensive studies on its derivatives and related substituted benzaldehydes provide a clear framework for its potential structural characteristics. nih.gov To perform single-crystal X-ray diffraction, a high-quality single crystal of a derivative is required. mdpi.com These crystals are often grown by slow evaporation of a solvent from a concentrated solution of the compound. mdpi.com

The crystal is mounted on a diffractometer, and a beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at it. rsc.orgnih.gov As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. rsc.org The intensity and position of these spots are collected by a detector, such as a CCD. rsc.org

This raw data is then processed to determine the unit cell parameters and symmetry (space group) of the crystal. rsc.org The crystal structure is solved using computational methods (direct methods or Patterson methods) and refined using full-matrix least-squares on F². rsc.org This process yields a detailed model of the molecular structure, including the positions of all non-hydrogen atoms and their thermal displacement parameters. rsc.org For instance, a study on various substituted benzaldehyde (B42025) derivatives confirmed their molecular structures and configurations through this method. nih.gov

Table 3: Representative Crystallographic Data for a Benzaldehyde Derivative

| Parameter | Example Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |

| Temperature | 200 K | nih.gov |

| Data Collection | Bruker APEX-II CCD diffractometer | rsc.orgnih.gov |

| Structure Solution | Direct Methods (SHELXTL) | rsc.org |

| Refinement | Full-matrix least-squares on F² | rsc.org |

Analysis of Packing Motifs and Intermolecular Interactions

The data from X-ray crystallography extends beyond the individual molecule, revealing how molecules arrange themselves in the solid state. This supramolecular assembly is governed by a variety of non-covalent intermolecular interactions. nih.gov The analysis of these interactions is critical for understanding the physical properties of the material.

In crystals of substituted benzaldehyde derivatives, a range of interactions dictates the packing. These include:

Hydrogen Bonds: Weak C–H···O hydrogen bonds are commonly observed, where the aldehyde oxygen acts as an acceptor. nih.gov These interactions can link molecules into chains or more complex networks.

π–π Stacking: The aromatic rings of the phenoxy group and the benzaldehyde core can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.gov

C–H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron-rich face of an aromatic ring. nih.gov

Halogen Bonding: In derivatives containing other halogens, interactions involving the halogen atom can play a significant role in the crystal packing. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to explore its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org Geometry optimization is a critical first step in these calculations, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. arxiv.org For molecules like 2-Fluoro-3-phenoxybenzaldehyde, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. arxiv.org

This optimization is typically performed using a specific functional and basis set. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p) or 6-31G'(d,p). mdpi.com These calculations yield precise information about bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com The optimized structure is crucial for the accurate prediction of other molecular properties. arxiv.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is representative of typical DFT calculation results for similar aromatic aldehydes and may not reflect experimentally determined values for this specific compound.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C=O | 1.215 | C-C-O (aldehyde) | 124.5 |

| C-F | 1.352 | C-C-F | 119.8 |

| C-O (ether) | 1.370 | C-O-C (ether) | 118.5 |

| C-C (aromatic) | 1.390 - 1.410 | C-C-H (aromatic) | 119.5 - 120.5 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. wuxibiology.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive. These energies are calculated using the same DFT methods employed for geometry optimization, such as B3LYP with a 6-311G(d,p) basis set. Analysis of the orbital distribution shows where the molecule is likely to donate or accept electrons.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and based on calculations for structurally related compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 4.90 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de The MEP surface is color-coded to represent different charge distributions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. uni-muenchen.de

Blue: Regions of most positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. uni-muenchen.de

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen and the fluorine atom due to their high electronegativity. A positive potential (blue) would likely be concentrated around the aldehyde hydrogen atom, making it a site for nucleophilic attack. This analysis provides valuable insights into the molecule's intermolecular interactions and reactivity patterns. researchgate.net

The dipole moment, polarizability (α), and first-order hyperpolarizability (β) are key electronic properties that describe a molecule's response to an external electric field. These properties are particularly important for the development of nonlinear optical (NLO) materials. mdpi.com

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. repositorioinstitucional.mx

First-Order Hyperpolarizability (β): A measure of the nonlinear response of the molecule to an electric field, which is crucial for NLO applications like frequency doubling. mdpi.com

These properties are calculated using DFT methods, often with the finite field approach. The calculated values for this compound can be compared to reference materials like urea (B33335) to assess its potential as an NLO candidate. mdpi.com

Table 3: Calculated Electronic Properties of this compound Note: Values are representative and derived from studies on similar benzaldehyde (B42025) derivatives.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | 3.50 | Debye |

| Mean Polarizability (α) | 22.5 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |

Theoretical vibrational frequency analysis is performed on the DFT-optimized molecular structure. This calculation serves two main purposes: first, to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. ekb.eg

The calculated vibrational wavenumbers correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net By comparing the theoretical spectrum with experimental data, researchers can make detailed assignments of the observed spectral bands. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the C-F stretch, and the asymmetric and symmetric C-O-C stretching of the ether linkage.

Table 4: Selected Predicted Vibrational Frequencies for this compound Note: Frequencies are hypothetical and based on typical values for the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aldehyde) | 2850 |

| C=O stretch (aldehyde) | 1710 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O-C stretch (ether) | 1250 |

| C-F stretch | 1180 |

Molecular Dynamics and Docking Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics and docking simulations are used to study its behavior in a more complex environment, particularly its interactions with biological macromolecules like proteins.

Molecular Dynamics (MD) simulations track the movements and conformational changes of a molecule over time, providing insights into its flexibility and stability in different environments (e.g., in a solvent or bound to a receptor).

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). nih.govfip.org The process involves placing the ligand into the binding site of the receptor and calculating the binding energy for different poses. nih.gov Lower binding energy values suggest a more stable interaction. fip.org

For this compound, a hypothetical docking study could be performed to explore its potential to interact with a specific enzyme or protein target. Such a study would identify the key amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net This information is invaluable in fields like drug discovery for predicting the biological activity of a compound. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov This is achieved by calculating various molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

For this compound and its derivatives, a QSAR or QSPR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: 3D descriptors such as molecular surface area and volume.

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies. The electron-withdrawing nature of the fluorine atom in this compound is expected to significantly influence its electronic properties.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which is a measure of the molecule's lipophilicity.

Once these descriptors are calculated for a series of related compounds with known biological activity (e.g., IC50 values for enzyme inhibition) or a measured chemical property, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model.

A study on benzaldehyde derivatives as inhibitors of phenoloxidase showed that hydrophobicity of the substituent at the para position and the presence of a hydroxyl group at the ortho position were significant predictors of inhibitory activity. researchgate.net For derivatives of this compound, it is plausible that descriptors related to hydrophobicity (from the phenoxy group) and electronic effects (from the fluorine and aldehyde groups) would be crucial in correlating with their biological activities.

Table 2: Examples of Molecular Descriptors Relevant for QSAR/QSPR Studies of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |

| Partial Charge on Aldehyde Carbon | Relates to the reactivity of the aldehyde group in nucleophilic additions. | |

| HOMO/LUMO Energies | Correlates with electron-donating/accepting ability and chemical reactivity. | |

| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| Steric/Topological | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Wiener Index | Describes the molecular branching and compactness. |

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the aldehyde functional group, combined with the electronic effects of the fluorine and phenoxy substituents, establishes 2-Fluoro-3-phenoxybenzaldehyde as a key starting material for constructing elaborate molecular architectures.

Research has demonstrated the utility of this compound as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds. A notable application is in the preparation of N-(2-arylethyl)benzylamines. In this process, the aldehyde undergoes reductive amination with a substituted indolylethylamine, a reaction that forms a new carbon-nitrogen bond and serves as a key step in assembling the final complex structure.

This compound serves as a precursor in the synthesis of molecules with potential therapeutic applications. Specifically, this compound is a documented starting material for creating N-(2-arylethyl)benzylamine derivatives that function as antagonists for the 5-HT6 receptor. googleapis.com The 5-HT6 receptor is a significant target in drug discovery, particularly for neurological and cognitive disorders. nih.govgoogle.com The synthesis pathway leverages this compound to build the core structure of these potential APIs. googleapis.com

A specific synthesis involves reacting this compound with N-(2-(6-Fluoro-1H-indol-3-yl)ethyl)amine in the presence of a reducing agent to yield the target N-(2-arylethyl)benzylamine compound. googleapis.com

Table 1: Example Synthesis of a 5-HT6 Receptor Antagonist Intermediate

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | N-(2-(6-Fluoro-1H-indol-3-yl)ethyl)amine | N-((2-fluoro-3-phenoxyphenyl)methyl)-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine | Intermediate for 5-HT6 Receptor Antagonists googleapis.com |

While the structurally related isomer, 4-Fluoro-3-phenoxybenzaldehyde (B1330021), is a well-documented intermediate in the production of pyrethroid insecticides like flumethrin (B136387), no specific research findings were available in the searched sources detailing the application of this compound for this purpose. nbinno.comchemimpex.comfao.org

The use of fluorinated phenoxybenzaldehydes as reactants for preparing ring-disubstituted propyl cyano(phenyl)propenoates, which can be utilized as copolymers with styrene, has been reported for the 4-fluoro isomer. nbinno.comchemicalbook.in However, specific studies detailing this application for this compound were not found in the provided search results.

Development of Advanced Functional Materials

In the field of materials science, certain aromatic aldehydes are employed as building blocks for creating specialty polymers with desirable properties. nbinno.comchemimpex.com The 4-Fluoro-3-phenoxybenzaldehyde isomer, for instance, is noted for its role in developing polymers with enhanced thermal and chemical resistance. nbinno.comchemimpex.comchemimpex.com There were no specific research findings in the provided sources to confirm a similar role for this compound.

Utilization in Polyazomethine Synthesis for Conductive Polymers

Polyazomethines, also known as poly(Schiff base)s, are a class of conjugated polymers that have garnered significant interest for their applications in electronics and optoelectronics due to their thermal stability and electrical properties. nih.gov These polymers are characterized by the azomethine (-CH=N-) linkage in their backbone, which is isoelectronic with the vinylene (-CH=CH-) bond and facilitates electronic conjugation. nih.gov

The synthesis of polyazomethines typically involves the polycondensation reaction between a dialdehyde (B1249045) and a diamine. diva-portal.org A crucial first step in this process is the formation of a Schiff base, which occurs through the condensation of a primary amine with a carbonyl compound. scholarsresearchlibrary.com Aromatic aldehydes are preferred for this reaction as they form more stable Schiff bases compared to their aliphatic counterparts, which have a tendency to polymerize uncontrollably. scholarsresearchlibrary.com

4-Fluoro-3-phenoxybenzaldehyde serves as a valuable aromatic aldehyde for creating these foundational Schiff base units. scholarsresearchlibrary.com In one study, a series of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines were synthesized by reacting 4-Fluoro-3-phenoxybenzaldehyde with various substituted aromatic amines in ethanol (B145695), with a few drops of glacial acetic acid as a catalyst. scholarsresearchlibrary.com The resulting Schiff bases, which feature an extended conjugation system, are the building blocks for polyazomethines. scholarsresearchlibrary.com While this specific research focused on the non-linear optical properties of the monomeric Schiff bases, the stability and conjugation of these molecules underscore their potential as precursors for creating thermally stable and electrically conductive polyazomethine polymers. scholarsresearchlibrary.commdpi.com The electrical conductivity of pristine polyazomethines has been reported in the range of 4.0 × 10⁻⁵ to 6.4 × 10⁻⁵ S/cm, highlighting the potential of this class of polymers. nih.govmdpi.com

Application as a Dual-Functional Passivator in Perovskite Solar Cells

In the field of renewable energy, all-inorganic perovskite solar cells (PSCs), particularly those based on cesium lead iodide (CsPbI₃), are noted for their excellent light-absorbing capabilities and suitable band gaps. researchgate.net However, their performance and long-term stability are often hindered by defects in the perovskite film, such as uncoordinated Pb²⁺ and I⁻ vacancies, which can lead to the irreversible decay of power conversion efficiency (PCE). researchgate.net

To address this, 4-Fluoro-3-phenoxybenzaldehyde (referred to in studies as PB) has been introduced as a novel, dual-functional passivator. researchgate.netrsc.org Researchers found that incorporating PB into the CsPbI₃ film leads to significant improvements in device performance and stability. researchgate.net The functional groups of the molecule play distinct roles: the aldehyde group interacts with uncoordinated Pb²⁺ ions, while the fluorine atom passivates iodide vacancies. researchgate.net

This cooperative passivation mechanism results in a perovskite film with a denser morphology, fewer defects, and enhanced carrier transport properties. researchgate.net The optimized CsPbI₃ solar cell treated with the 4-Fluoro-3-phenoxybenzaldehyde passivator achieved a high-performance PCE of 18.01%. researchgate.net Furthermore, the device demonstrated remarkable stability, retaining 80% of its initial efficiency after 1000 hours of continuous illumination without any encapsulation. researchgate.net The key to this enhanced performance is the fabrication of a high-quality perovskite film with large grain size and low defect density, made possible by the dual passivation effect of the aldehyde. researchgate.net

Performance of CsPbI₃ Perovskite Solar Cells with 4-Fluoro-3-phenoxybenzaldehyde (PB) Passivator

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 18.01% | researchgate.net |

| Stability (PCE Retention) | Maintains 80% of initial PCE after 1000 hours of illumination | researchgate.net |

| Morphology Improvement | Denser film with lower defect state density | researchgate.net |

| Mechanism | Dual-functional passivation of Pb²⁺ and I⁻ vacancies | researchgate.netrsc.org |

Materials Exhibiting Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for applications in photonics, including optical switching and data storage. uobasrah.edu.iq Organic molecules, particularly Schiff bases with extended π-conjugation systems, have shown significant promise as NLO materials. scholarsresearchlibrary.com

Research has been conducted on a series of Schiff bases synthesized from 4-Fluoro-3-phenoxybenzaldehyde and various substituted benzenamines. scholarsresearchlibrary.com The study focused on the synthesis, characterization, and theoretical analysis of the NLO properties of these compounds. scholarsresearchlibrary.com Using Density Functional Theory (DFT) calculations, researchers investigated key parameters that influence NLO activity, such as the dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β₀). scholarsresearchlibrary.com

The results indicated that the synthesized Schiff bases derived from 4-Fluoro-3-phenoxybenzaldehyde possess significant NLO properties. scholarsresearchlibrary.com The presence of different substituent groups on the benzenamine portion of the molecule allowed for the tuning of these properties. scholarsresearchlibrary.com The calculated values for dipole moment and polarizability, which are crucial for NLO behavior, suggest that these materials are excellent candidates for NLO applications. scholarsresearchlibrary.com

Calculated Non-Linear Optical Properties of Schiff Bases Derived from 4-Fluoro-3-phenoxybenzaldehyde

Data calculated using the B3LYP method with a 6-31G(d,p) basis set.

| Compound | Substituent on Benzenamine | Dipole Moment (µ) [Debye] | Mean Polarizability (α) [x10⁻²³ esu] | Reference |

|---|---|---|---|---|

| 1 | -H | 1.447 | 3.22 | scholarsresearchlibrary.com |

| 2 | 2-CH₃ | 1.384 | 3.45 | scholarsresearchlibrary.com |

| 3 | 3-CH₃ | 2.672 | 3.46 | scholarsresearchlibrary.com |

| 4 | 2-OH | 4.989 | 3.32 | scholarsresearchlibrary.com |

| 5 | 3-OH | 5.060 | 3.33 | scholarsresearchlibrary.com |

| 6 | 4-OH | 4.918 | 3.34 | scholarsresearchlibrary.com |

Structure Activity Relationship Sar Studies of Fluorophenoxybenzaldehyde Derivatives

Systematic Derivatization for Activity Optimization

Systematic derivatization involves the methodical alteration of a lead compound's chemical structure to enhance its efficacy and selectivity. This process is crucial for developing potent and safe therapeutic agents.

Modifications to the aldehyde and phenoxy groups of fluorophenoxybenzaldehyde derivatives can significantly impact their biological profiles. The aldehyde group, for instance, is a reactive functional group that can participate in various chemical transformations, making it a key site for derivatization. evitachem.com It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups like imines or oximes, each modification leading to compounds with potentially different biological activities. scholarsresearchlibrary.com

The phenoxy moiety also offers a site for modification. Altering the substituents on the phenoxy ring can influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its binding affinity to biological targets. For example, the introduction of different substituents on the phenoxy ring of related compounds has been shown to modulate their inhibitory activity against various enzymes. acs.org

In the synthesis of related compounds, the aldehyde group of 3-phenoxybenzaldehyde (B142659) has been used as a starting point for creating more complex structures with specific biological targets. acs.orgnih.gov For instance, it can be converted to a cyanohydrin, which serves as a precursor for pyrethroid insecticides. d-nb.info The aldehyde can also undergo reductive amination to introduce amine functionalities, which can then be further modified to create diverse libraries of compounds. nih.gov

The following table summarizes the types of modifications and their potential effects:

| Moiety | Modification | Potential Effect on Biological Activity |

| Aldehyde | Oxidation to Carboxylic Acid | Altered polarity and potential for new interactions. |

| Reduction to Alcohol | Increased flexibility and different hydrogen bonding capabilities. | |

| Conversion to Imine/Schiff Base | Changes in electronic properties and steric bulk. scholarsresearchlibrary.com | |

| Conversion to Cyanohydrin | Precursor for other functional groups. d-nb.info | |

| Phenoxy | Substitution on the Phenyl Ring | Modulation of lipophilicity, electronic effects, and steric hindrance. acs.org |

| Replacement with other groups | Significant changes in overall molecular shape and properties. |

This table provides a generalized overview of potential modifications and their effects based on established chemical principles and findings from related compound series.

The nature and position of substituents on the fluorophenoxybenzaldehyde scaffold are critical determinants of its biological activity, including anti-inflammatory and analgesic properties. sioc-journal.cn The fluorine atom itself can enhance the binding affinity of the molecule to its target and improve metabolic stability.